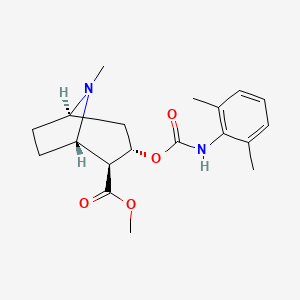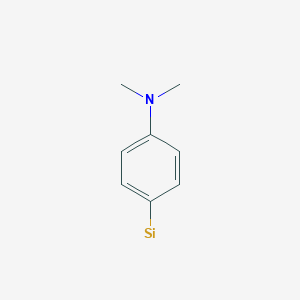
CID 10920697
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disopyramide . Disopyramide is a medication primarily used to treat certain types of serious irregular heartbeat, such as ventricular tachycardia.
Métodos De Preparación
Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .
Análisis De Reacciones Químicas
Disopyramide undergoes several types of chemical reactions:
Oxidation: Disopyramide can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Disopyramide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of antiarrhythmic agents.
Biology: Researchers use disopyramide to investigate its effects on cellular ion channels and electrical activity in heart cells.
Medicine: Disopyramide is studied for its therapeutic potential in treating various cardiac arrhythmias.
Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mecanismo De Acción
Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .
Comparación Con Compuestos Similares
Disopyramide is similar to other antiarrhythmic agents such as quinidine and procainamide. it is unique in its specific molecular structure and its particular effects on sodium channels. Unlike quinidine, disopyramide has a more pronounced negative inotropic effect, meaning it decreases the force of heart muscle contraction more significantly. This makes disopyramide particularly useful in treating certain types of arrhythmias where reducing the heart’s contractility is beneficial .
Similar compounds include:
- Quinidine
- Procainamide
- Lidocaine
- Flecainide
These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications .
Propiedades
Fórmula molecular |
C8H10NSi |
|---|---|
Peso molecular |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
Clave InChI |
MUYKSPSSLLNOTD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


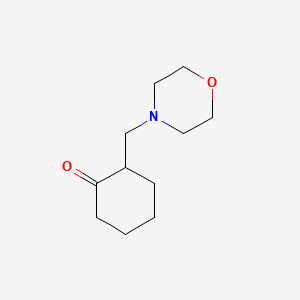
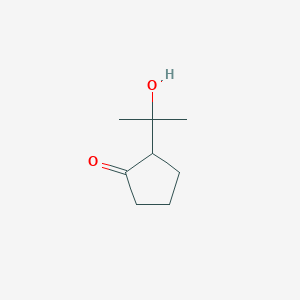
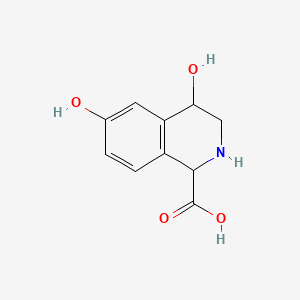
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
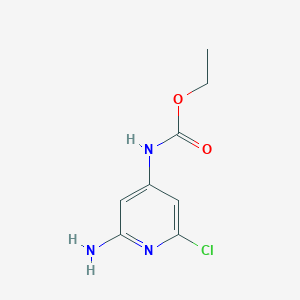

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
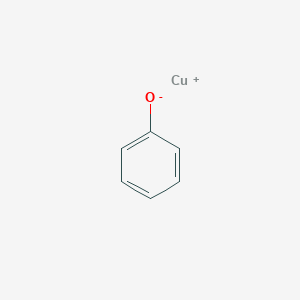
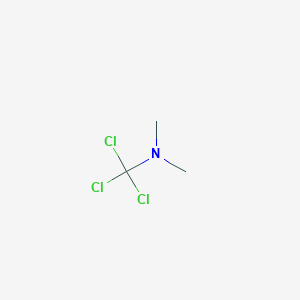
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
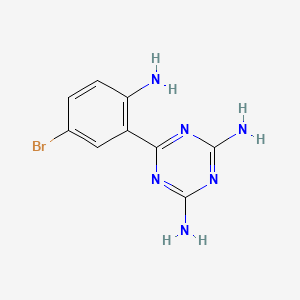
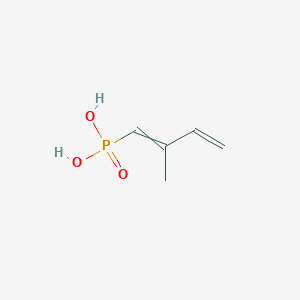
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
